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molecular formula C10H16O B3016675 1-Allylcyclohexanecarbaldehyde CAS No. 29517-58-6

1-Allylcyclohexanecarbaldehyde

Cat. No. B3016675
M. Wt: 152.237
InChI Key: HPJQHAKEQZQQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143443B2

Procedure details

A mixture of cyclohexanecarboxaldehyde ((10 mL, 0.825 mol), allyl alcohol (60 mL, 98% purity, 0.882 mol), benzene (15 mL), and p-toluenesulfonic acid monohydrate (0.120 g, 0.63 mmol) was heated from 130° C. to 180° C. in an oil bath, under a Vigreaux distillation column, topped by a Dean-Stark trap. After 15 hour no more water was added over the 15 mL collected in the trap, and the reaction was judged completed. Subsequent distillation of the reaction crude gave 98 g (78% yield) of 1-allyl-cyclohexanecarboxaldehyde as a colourless liquid (b.p. 69-71° C./5 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9](O)[CH:10]=[CH2:11].C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH2:11]([C:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:10]=[CH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
15 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.12 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated from 130° C. to 180° C. in an oil bath, under a Vigreaux distillation column
CUSTOM
Type
CUSTOM
Details
collected in the trap
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation of the reaction crude

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(CCCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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